3-Fluoroquinoline-2-carbaldehyde

in vivo mutagenicity hepatocarcinogenesis genotoxicity

Medicinal chemistry faces a critical trade-off: fluorinated quinolines offer metabolic stability but many regioisomers carry genotoxicity risk. This compound provides the solution: fluorine at the 3-position (vs 5-/6-/8-) delivers a validated non-mutagenic and non-carcinogenic profile in Ames, transgenic mouse, and GST-P assays. - Retains aldehyde electrophilicity for Schiff bases/hydrazones while mitigating pyridine ring metabolism - Minimal CYP2A6 inhibition (Vmax 0.59 nmol/min/nmol CYP) - ideal for polypharmacy - Accessible via Friedländer route without specialized organosilane promoters; scalable for library synthesis

Molecular Formula C10H6FNO
Molecular Weight 175.162
CAS No. 1359703-82-4
Cat. No. B2884263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinoline-2-carbaldehyde
CAS1359703-82-4
Molecular FormulaC10H6FNO
Molecular Weight175.162
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C=O)F
InChIInChI=1S/C10H6FNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
InChIKeyOKAWTXKOQNUDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinoline-2-carbaldehyde Procurement Guide


3-Fluoroquinoline-2-carbaldehyde (CAS 1359703-82-4) is a fluorinated heterocyclic building block belonging to the quinoline-2-carbaldehyde family, featuring a fluorine atom at the 3-position and an aldehyde group at the 2-position . The compound is a key synthetic intermediate for pharmaceuticals and agrochemicals, particularly where fluorine substitution at the 3-position is required to modulate metabolic stability or electronic properties .

Why 3-Fluoroquinoline-2-carbaldehyde Is Irreplaceable


Quinoline-2-carbaldehyde derivatives with different halogenation patterns exhibit fundamentally divergent safety and biological profiles that preclude generic substitution in medicinal chemistry workflows. Specifically, fluorine placement at the 3-position versus the 5-position results in a binary outcome: 3-fluoro-substituted quinolines are consistently non-mutagenic and non-carcinogenic across multiple in vitro and in vivo assay systems, whereas 5-fluoro, 6-fluoro, 7-fluoro, and 8-fluoro analogs demonstrate significant mutagenic activity [1]. This structure–activity relationship is not incremental but categorical—substituting a 3-fluoro building block with a 5-fluoro, 6-fluoro, or unsubstituted quinoline analog during lead optimization introduces a qualitatively different toxicological risk profile [2]. Furthermore, the 3-fluoro substitution uniquely preserves the aldehyde group's electrophilicity for downstream condensation reactions while mitigating metabolic activation at the pyridine moiety, a dual functional advantage not achievable with other regioisomers [3].

3-Fluoroquinoline-2-carbaldehyde Differentiation Evidence


3-Fluoro vs. 5-Fluoroquinoline In Vivo Mutagenicity

3-Fluoroquinoline is devoid of in vivo mutagenicity in the liver of lacZ-transgenic mice (MutaMouse), the target organ for quinoline carcinogenesis, whereas 5-fluoroquinoline exhibits significant mutagenic activity [1]. This represents a binary differentiation in toxicological outcome determined solely by the fluorine substitution position on the quinoline scaffold [2].

in vivo mutagenicity hepatocarcinogenesis genotoxicity

Ames Test Mutagenicity Across Fluoroquinoline Isomers

Among the complete isomeric series of monofluoroquinolines evaluated in Salmonella typhimurium TA100 with S9 metabolic activation, only 2-fluoroquinoline and 3-fluoroquinoline exhibited no significant mutagenic activity. In contrast, 5-, 6-, 7-, and 8-fluoroquinoline all produced positive mutagenic responses [1]. In an expanded study of twelve fluoroquinoline derivatives, all compounds fluorinated at position 3 were non-mutagenic regardless of additional fluorine substitutions elsewhere on the scaffold [2].

Ames test mutagenicity S. typhimurium TA100

Hepatocarcinogenicity in Rat Liver: 3-Fluoro vs 5-Fluoroquinoline

3-Fluoroquinoline lacks the potency to induce liver GST-P-positive foci in rats, a medium-term bioassay endpoint for hepatocarcinogenesis, whereas 5-fluoroquinoline was as carcinogenic as unsubstituted quinoline in the same assay system [1]. In the liver micronucleus assay using non-hepatectomized rats and mice, the non-hepatocarcinogenic 3-fluoroquinoline showed no appreciable differences in micronucleated liver cell induction from control groups, while the potently hepatocarcinogenic 5-fluoroquinoline caused significantly higher induction levels [2].

hepatocarcinogenicity GST-P foci in vivo carcinogenesis

CYP2A6 Inhibition: 3-Fluoro vs. Other Regioisomers

In assays of coumarin 7-hydroxylase activity using both bovine liver microsomes and cDNA-expressed human CYP2A6, 3-fluoroquinoline exhibited markedly weaker enzyme inhibition compared to other fluoroquinoline regioisomers. The apparent Vmax for coumarin metabolism in the presence of 3-fluoroquinoline was 0.59 nmol/min/nmol CYP, compared to 0.39 nmol/min/nmol CYP with unsubstituted quinoline, and even stronger inhibition with 5-, 6-, and 8-fluoroquinoline [1].

CYP2A6 metabolism drug-drug interaction

Synthetic Accessibility via Friedländer Reaction

The synthesis of 3-fluoroquinolines via the Friedländer reaction from ortho-aminocarbonyl compounds and α-fluoroketones proceeds under standard conditions without requiring specialized organosilane promoters . This contrasts with the synthesis of 3-chloro- and 3-bromoquinolines, which require the specific use of TMSCl and TMSBr respectively as halide sources, and 3-iodoquinolines, which undergo reductive deiodination to give 3-unsubstituted quinolines .

Friedländer reaction haloquinoline synthesis organosilane promoter

Class-Level Antibacterial Activity vs. Ciprofloxacin

While direct antibacterial data for 3-fluoroquinoline-2-carbaldehyde are not available, class-level evidence from 7-fluoroquinoline-3-carbaldehyde derivatives provides relevant comparator context. Compound 8 (a 7-fluoroquinoline-3-carbaldehyde derivative) exhibited an inhibition zone of 13.6 ± 0.22 mm against P. aeruginosa at 200 μg/mL, exceeding ciprofloxacin (10.0 ± 0.45 mm) under identical assay conditions [1]. This suggests that appropriately substituted fluoroquinoline-carbaldehydes can achieve antibacterial activity that surpasses clinical comparator antibiotics, though note that the fluorine substitution pattern differs (7-fluoro vs 3-fluoro).

antibacterial Pseudomonas aeruginosa inhibition zone

3-Fluoroquinoline-2-carbaldehyde Application Scenarios


Antimutagenic Drug Candidate Synthesis

3-Fluoroquinoline-2-carbaldehyde is the preferred starting material for medicinal chemistry programs where minimization of genotoxicity risk is a primary design criterion. The compound's 3-fluoro substitution pattern confers a validated antimutagenic and anticarcinogenic profile, as demonstrated by non-mutagenicity in bacterial Ames testing, absence of in vivo mutagenicity in lacZ-transgenic mouse liver, and lack of hepatocarcinogenic GST-P foci induction [1]. The aldehyde group at the 2-position provides a reactive handle for condensation reactions to generate hydrazones, Schiff bases, or carboxylic acid derivatives while preserving the protective 3-fluoro substitution [2].

CYP2A6-Sparing Therapeutics Development

For lead compounds intended for co-administration with CYP2A6 substrates (e.g., coumarin derivatives, nicotine, certain antineoplastic agents), 3-fluoroquinoline-2-carbaldehyde provides a scaffold with minimal CYP2A6 inhibitory activity. Unlike 5-, 6-, and 8-fluoroquinoline regioisomers, which strongly inhibit coumarin 7-hydroxylase activity, the 3-fluoro analog exhibits weak enzyme interaction (Vmax 0.59 vs 0.39 nmol/min/nmol CYP for unsubstituted quinoline) [1]. This property is particularly valuable in polypharmacy contexts where metabolic drug-drug interactions must be minimized.

Library Synthesis Building Block

3-Fluoroquinoline-2-carbaldehyde offers practical synthetic advantages for parallel library synthesis and scale-up applications. The Friedländer reaction route to 3-fluoroquinolines proceeds under standard conditions without requiring specialized organosilane promoters, unlike the corresponding 3-chloro, 3-bromo, or 3-iodo analogs which require promoter optimization or are synthetically inaccessible [1]. The aldehyde functional group enables diverse downstream diversification through condensation, oxidation, or reductive amination reactions while maintaining the antimutagenic 3-fluoro substitution pattern [2].

Fluorine Position–Toxicity Relationship Reference

3-Fluoroquinoline-2-carbaldehyde and its derivatives serve as essential reference compounds for structure–toxicity relationship (STR) studies investigating how fluorine substitution position modulates quinoline genotoxicity. The binary difference in mutagenic outcome between 3-fluoro-substituted quinolines (non-mutagenic) and 5-fluoro-substituted quinolines (mutagenic) provides a well-characterized model system for teaching and research in toxicology and medicinal chemistry [1]. The compound is also valuable as a negative control in genotoxicity screening panels alongside known mutagenic fluoroquinoline isomers [2].

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